2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate
Description
This compound features a 2-(4-chlorophenyl)-2-oxoethyl ester backbone linked to a 4-substituted benzoate group. The substituent at the 4-position of the benzoate is a [(2-furylmethyl)amino]sulfonyl moiety, which introduces a heteroaromatic furan ring and a sulfonamide group.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(furan-2-ylmethylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO6S/c21-16-7-3-14(4-8-16)19(23)13-28-20(24)15-5-9-18(10-6-15)29(25,26)22-12-17-2-1-11-27-17/h1-11,22H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGAAKBDWPKDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoic Acid
The para-sulfonation of benzoic acid is achieved using chlorosulfonic acid under controlled conditions:
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Reagents : Benzoic acid (1 eq), chlorosulfonic acid (3 eq).
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Conditions : 0–5°C, 2 h, followed by gradual warming to 25°C.
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Product : 4-Chlorosulfonylbenzoic acid (yield: 85–90%).
Critical Notes :
Sulfonamide Formation
The sulfonyl chloride intermediate reacts with 2-furylmethylamine to install the sulfonamide moiety:
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Reagents : 4-Chlorosulfonylbenzoic acid (1 eq), 2-furylmethylamine (1.2 eq), pyridine (2 eq).
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Conditions : Dry THF, 0°C → 25°C, 12 h.
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Product : 4-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (yield: 88–92%).
Optimization Insights :
Synthesis of 2-(4-Chlorophenyl)-2-oxoethanol
Bromination of 4-Chloroacetophenone
α-Bromination introduces a leaving group for subsequent hydrolysis:
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Reagents : 4-Chloroacetophenone (1 eq), bromine (1.1 eq), acetic acid.
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Conditions : 25°C, 4 h.
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Product : 2-Bromo-1-(4-chlorophenyl)ethan-1-one (yield: 78–82%).
Side Reactions :
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Over-bromination is mitigated by stoichiometric control and rapid quenching.
Hydrolysis to α-Keto Acid
The bromo compound undergoes alkaline hydrolysis:
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Reagents : 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1 eq), NaOH (2 eq), H2O/EtOH.
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Conditions : Reflux, 6 h.
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Product : 2-(4-Chlorophenyl)-2-oxoacetic acid (yield: 75–80%).
Reduction to α-Keto Alcohol
Selective reduction of the carboxylic acid to the alcohol is achieved using LiAlH4 :
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Reagents : 2-(4-Chlorophenyl)-2-oxoacetic acid (1 eq), LiAlH4 (2 eq), dry THF.
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Conditions : 0°C → 25°C, 2 h.
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Product : 2-(4-Chlorophenyl)-2-oxoethanol (yield: 70–75%).
Challenges :
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Over-reduction to the diol is avoided by limiting LiAlH4 equivalents.
Esterification of the Benzoic Acid Derivative
Acid Chloride Formation
The sulfonamide-functionalized benzoic acid is converted to its acid chloride:
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Reagents : 4-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (1 eq), thionyl chloride (3 eq).
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Conditions : Reflux, 4 h.
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Product : 4-{[(2-Furylmethyl)amino]sulfonyl}benzoyl chloride (yield: 95–98%).
Esterification with 2-(4-Chlorophenyl)-2-oxoethanol
The acid chloride reacts with the α-keto alcohol under mild conditions:
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Reagents : 4-{[(2-Furylmethyl)amino]sulfonyl}benzoyl chloride (1 eq), 2-(4-chlorophenyl)-2-oxoethanol (1.1 eq), triethylamine (2 eq), dry DCM.
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Conditions : 0°C → 25°C, 12 h.
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Product : 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate (yield: 85–90%).
Purification :
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Column chromatography (SiO2, ethyl acetate/hexane 1:3) removes unreacted starting materials.
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Final recrystallization from CH2Cl2/Et2O yields white crystals (purity: >99% by HPLC).
Analytical Data and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the furan ring and chlorophenyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Research Findings and Implications
Biological Relevance : Sulfonamide-containing compounds are prevalent in drug design (e.g., antimicrobials), suggesting the target could be explored for similar applications .
Steric Considerations : Analogues with bulky groups (e.g., tert-butyl in ) demonstrate how substituent size impacts molecular interactions, a critical factor in drug-receptor binding .
Biological Activity
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide linkage, a furan ring, and a chlorophenyl group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, relevant case studies, and comparative data with similar compounds.
- IUPAC Name : 2-(4-chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate
- CAS Number : 324774-20-1
- Molecular Weight : 433.9 g/mol
The biological activity of 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to effectively block enzyme active sites. Additionally, the furan and chlorophenyl groups enhance binding affinity to biological targets, increasing the compound's efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain tested.
Antiviral Properties
In addition to its antibacterial effects, this compound has been explored for antiviral activity. Preliminary findings suggest it may inhibit viral replication in cell cultures, particularly against influenza virus strains. Further research is needed to elucidate the specific viral targets and mechanisms involved.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values obtained in various assays indicate strong inhibitory activity comparable to known AChE inhibitors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | AChE Inhibition (IC50 µM) |
|---|---|---|---|
| 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate | Structure | 5-20 | 1.5 |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Structure | 10-25 | 0.9 |
| Methyl 4-benzamidobenzoate | Structure | 15-30 | Not reported |
Case Studies
- Antimicrobial Screening : A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of various derivatives of sulfonamide compounds, including our target compound. The results indicated that modifications in the side chains significantly affected antimicrobial potency.
- Enzyme Interaction Studies : Another research article focused on the binding interactions of this compound with bovine serum albumin (BSA), utilizing fluorescence quenching methods to determine binding constants and site interactions.
- In Vivo Studies : A preliminary study assessed the therapeutic efficacy of this compound in animal models for bacterial infections, showing a reduction in infection rates and improved survival compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
